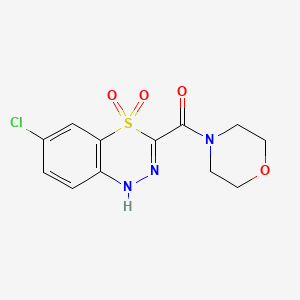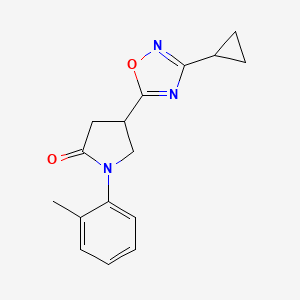
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one, also referred to as CPO, is a synthetic compound with a variety of applications in the scientific research field. CPO is a member of the oxadiazole family of heterocyclic compounds, and its structure consists of a five-member ring containing nitrogen, oxygen, and carbon atoms. CPO is an important research tool due to its unique properties, such as its ability to bind to a variety of proteins, its low toxicity, and its low solubility in water.
科学研究应用
CPO has a variety of applications in the scientific research field. It is used as a tool to study the structure and function of proteins, as it has the ability to bind to a variety of proteins. It is also used to study the mechanism of action of drugs, as CPO can be used to inhibit the activity of various enzymes. Additionally, CPO is used to study the biochemical and physiological effects of drugs, as it can be used to modulate the activity of various receptors.
作用机制
CPO binds to a variety of proteins, which results in a change in their structure and function. The binding of CPO to proteins can result in the inhibition of enzyme activity, the modulation of receptor activity, and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPO depend on the type of protein it binds to. CPO can inhibit the activity of enzymes, modulate the activity of receptors, and modulate protein-protein interactions. In addition, CPO can also affect the expression of genes, as it can bind to DNA and modulate gene expression.
实验室实验的优点和局限性
CPO is a useful tool for scientific research, as it has a variety of applications. It is relatively easy to synthesize and has a low toxicity, making it safe to use in laboratory experiments. Additionally, CPO has a low solubility in water, making it easier to work with in aqueous environments. However, CPO is not suitable for use in biological systems, as it is not metabolized by cells and is not readily absorbed by the body.
未来方向
Future research on CPO could focus on developing new synthesis methods, as well as developing new applications for CPO. Additionally, further research could be done to investigate the mechanism of action of CPO and to understand the biochemical and physiological effects of CPO. Finally, research could be done to develop new methods for delivering CPO to biological systems, such as developing a delivery system that would allow CPO to be metabolized by cells and absorbed by the body.
合成方法
CPO can be synthesized through a variety of methods. The most common method is the condensation reaction of cyclopropylmethyl-1,2,4-oxadiazole with 2-methylphenylpyrrolidine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature, but can be conducted at higher temperatures for a shorter reaction time. After the reaction is complete, the product can be purified by recrystallization.
属性
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-4-2-3-5-13(10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-6-7-11/h2-5,11-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZACIIXJYLERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420089.png)
![2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6420091.png)
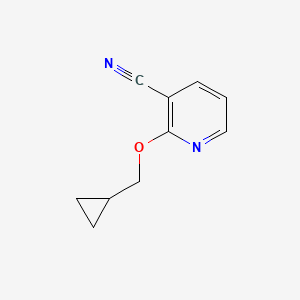
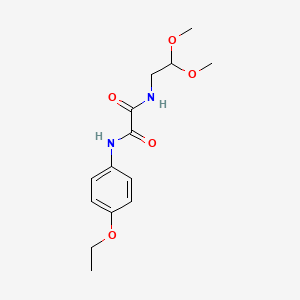
![1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B6420101.png)
![5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6420121.png)
![2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6420124.png)
![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)
![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)
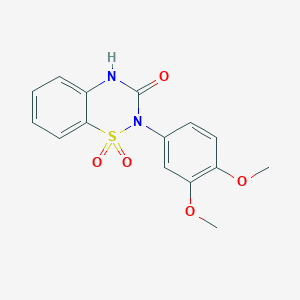

![2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B6420176.png)
